REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C@@H:7]([NH2:24])[C:8]([NH:10][C@@H:11]2[C:14](=[O:15])[N:13]3[C:16]([C:21]([OH:23])=[O:22])=[C:17]([Cl:20])[CH2:18][S:19][C@H:12]23)=[O:9])=[CH:5][CH:6]=1.Cl>>[NH2:24][CH:7]([C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[C:8]([NH:10][CH:11]1[C:14](=[O:15])[N:13]2[CH:12]1[S:19][CH2:18][C:17]([Cl:20])=[C:16]2[C:21]([OH:23])=[O:22])=[O:9]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the organic phase is back-extracted with 1.25 ml ice-water
|
Type
|
ADDITION
|
Details
|
The combined aqueous phases are mixed with 30 ml dimethylformamide
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with 8 ml dimethylformamide, which
|
Type
|
ADDITION
|
Details
|
are added to the filtrate
|
Type
|
ADDITION
|
Details
|
The final solution is treated slowly with concentrated aqueous ammonia
|
Type
|
STIRRING
|
Details
|
The cristalline suspension is stirred at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the crystals washed with 16 ml acetone
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NC1C2SCC(=C(N2C1=O)C(=O)O)Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C@@H:7]([NH2:24])[C:8]([NH:10][C@@H:11]2[C:14](=[O:15])[N:13]3[C:16]([C:21]([OH:23])=[O:22])=[C:17]([Cl:20])[CH2:18][S:19][C@H:12]23)=[O:9])=[CH:5][CH:6]=1.Cl>>[NH2:24][CH:7]([C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[C:8]([NH:10][CH:11]1[C:14](=[O:15])[N:13]2[CH:12]1[S:19][CH2:18][C:17]([Cl:20])=[C:16]2[C:21]([OH:23])=[O:22])=[O:9]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the organic phase is back-extracted with 1.25 ml ice-water
|
Type
|
ADDITION
|
Details
|
The combined aqueous phases are mixed with 30 ml dimethylformamide
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with 8 ml dimethylformamide, which
|
Type
|
ADDITION
|
Details
|
are added to the filtrate
|
Type
|
ADDITION
|
Details
|
The final solution is treated slowly with concentrated aqueous ammonia
|
Type
|
STIRRING
|
Details
|
The cristalline suspension is stirred at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the crystals washed with 16 ml acetone
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NC1C2SCC(=C(N2C1=O)C(=O)O)Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C@@H:7]([NH2:24])[C:8]([NH:10][C@@H:11]2[C:14](=[O:15])[N:13]3[C:16]([C:21]([OH:23])=[O:22])=[C:17]([Cl:20])[CH2:18][S:19][C@H:12]23)=[O:9])=[CH:5][CH:6]=1.Cl>>[NH2:24][CH:7]([C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[C:8]([NH:10][CH:11]1[C:14](=[O:15])[N:13]2[CH:12]1[S:19][CH2:18][C:17]([Cl:20])=[C:16]2[C:21]([OH:23])=[O:22])=[O:9]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the organic phase is back-extracted with 1.25 ml ice-water
|
Type
|
ADDITION
|
Details
|
The combined aqueous phases are mixed with 30 ml dimethylformamide
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with 8 ml dimethylformamide, which
|
Type
|
ADDITION
|
Details
|
are added to the filtrate
|
Type
|
ADDITION
|
Details
|
The final solution is treated slowly with concentrated aqueous ammonia
|
Type
|
STIRRING
|
Details
|
The cristalline suspension is stirred at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the crystals washed with 16 ml acetone
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NC1C2SCC(=C(N2C1=O)C(=O)O)Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |